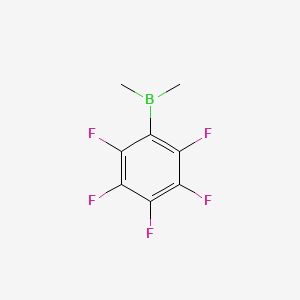
Dimethyl(pentafluorophenyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(pentafluorophenyl)borane is a chemical compound that belongs to the class of organoboranes. It is characterized by the presence of a boron atom bonded to a pentafluorophenyl group and two methyl groups. This compound is known for its strong Lewis acid properties, making it a valuable reagent in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl(pentafluorophenyl)borane can be synthesized through several methods. One common approach involves the reaction of pentafluorophenylboronic acid with dimethylborane. The reaction typically occurs in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques are employed to remove any impurities. The final product is then packaged and stored under inert conditions to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(pentafluorophenyl)borane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in the presence of suitable reagents, such as hydrosilanes.
Substitution: The compound can participate in substitution reactions, where the pentafluorophenyl group is replaced by other functional groups.
Hydride Transfer: It is involved in hydride transfer reactions, particularly in the formation of siloxane bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrosilanes, alkoxysilanes, and various organic solvents. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the compound can produce reduced organic molecules, while in hydride transfer reactions, it can form siloxane polymers .
Applications De Recherche Scientifique
Dimethyl(pentafluorophenyl)borane has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of dimethyl(pentafluorophenyl)borane is primarily based on its strong Lewis acid properties. The compound can accept electron pairs from Lewis bases, facilitating various chemical transformations. In hydride transfer reactions, for example, the borane activates the hydrosilane, enabling the transfer of a hydride ion to the substrate . This mechanism is crucial for the formation of siloxane bonds and other key reactions in organic synthesis .
Comparaison Avec Des Composés Similaires
Dimethyl(pentafluorophenyl)borane can be compared with other similar compounds, such as:
Tris(pentafluorophenyl)borane: Known for its strong Lewis acid properties and used in similar applications.
Bis(pentafluorophenyl)borane: Another related compound with high Lewis acidity and used in olefin polymerization.
Tetrakis(pentafluorophenyl)borate: A compound used as a co-catalyst in metallocene-based polymerization processes.
This compound is unique due to its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
363596-54-7 |
|---|---|
Formule moléculaire |
C8H6BF5 |
Poids moléculaire |
207.94 g/mol |
Nom IUPAC |
dimethyl-(2,3,4,5,6-pentafluorophenyl)borane |
InChI |
InChI=1S/C8H6BF5/c1-9(2)3-4(10)6(12)8(14)7(13)5(3)11/h1-2H3 |
Clé InChI |
VRSNJAGLQCSOSU-UHFFFAOYSA-N |
SMILES canonique |
B(C)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


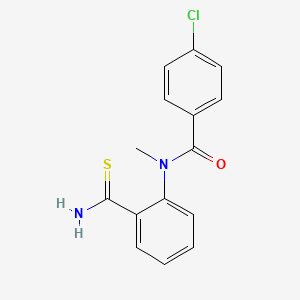
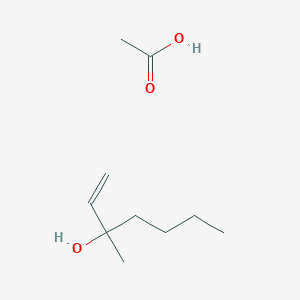

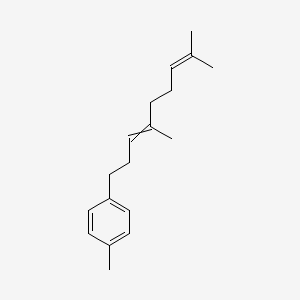
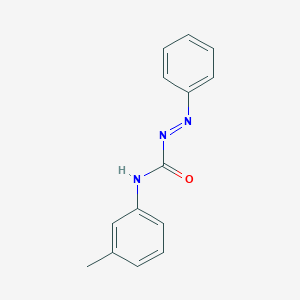
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
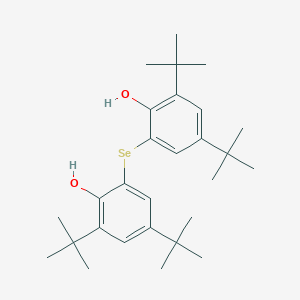
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)
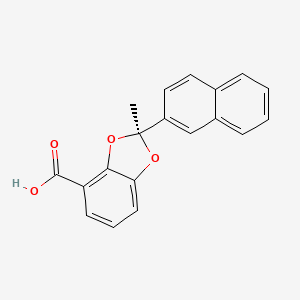
![1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-](/img/structure/B14254372.png)
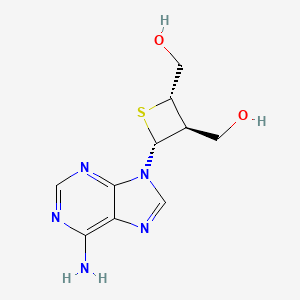

![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)

